molecular formula C12H21FN2O2 B8222094 (1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane

(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane

Cat. No. B8222094
M. Wt: 244.31 g/mol
InChI Key: STJOMMKSWSVGSX-NWDGAFQWSA-N
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Description

(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane is a useful research compound. Its molecular formula is C12H21FN2O2 and its molecular weight is 244.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantiomeric Purity and Chiral Auxiliaries

  • Chiral Auxiliary in Michael-type Reactions: The enantiomerically pure bicyclic pyrrolidine derivative related to your compound was used as an efficient chiral auxiliary in Michael-type reactions via enamines (Martens & Lübben, 1991).

Synthesis and Molecular Structure

  • Synthesis of Chiral Cyclic Amino Acid Esters: The compound was synthesized as a chiral cyclic amino acid ester and characterized using NMR spectroscopy and X-ray diffraction, highlighting its structural properties (Moriguchi et al., 2014).
  • Molecular Structure Analysis: Another study also synthesized this compound, further analyzing its molecular structure through X-ray diffraction, offering insights into its crystalline form (Moriguchi et al., 2014).

Reactions and Mechanisms

  • Derivatization Method for Amine Determination: The compound has been used in a derivatization method for determining amines in an alkaline medium, showcasing its utility in chemical analysis (Duriche et al., 1999).
  • Reaction with Nucleophilic Reagents: Studies on the reaction of related azabicyclo octanes with nucleophilic reagents have been conducted, providing insights into their chemical behavior (Chlenov et al., 1976).

Configuration and Conformation Analysis

  • Configurational and Conformational Study: The compound's related esters have been synthesized and studied using NMR spectroscopy and X-ray crystallography, contributing to our understanding of its configurational and conformational aspects (Fernández et al., 1997).

Application in Synthesis

  • Aminocarbonylation Processes: The compound has been involved in aminocarbonylation processes, an important reaction in organic synthesis (Gergely & Kollár, 2017).

properties

IUPAC Name

tert-butyl N-[(3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O2/c1-10(2,3)17-9(16)15-12-6-4-5-11(12,13)7-14-8-12/h14H,4-8H2,1-3H3,(H,15,16)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJOMMKSWSVGSX-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC1(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CCC[C@@]1(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane
Reactant of Route 2
(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane
Reactant of Route 3
Reactant of Route 3
(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane
Reactant of Route 4
(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane
Reactant of Route 5
(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane
Reactant of Route 6
Reactant of Route 6
(1R,5S)-1-(tert-Butoxycarbonylamino)-5-fluoro-3-azabicyclo[3.3.0]octane

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